N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
Description
Properties
CAS No. |
1251566-12-7 |
|---|---|
Molecular Formula |
C23H15F3N4O3S |
Molecular Weight |
484.45 |
IUPAC Name |
3-(4-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c1-13-2-8-16(9-3-13)30-21(31)19-17(10-11-34-19)29(22(30)32)12-18-27-20(28-33-18)14-4-6-15(7-5-14)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
TURUGBNAGSBMAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including an isoxazole ring, a thienyl moiety, and a sulfonamide group. The molecular formula can be represented as follows:
- Molecular Formula : C₁₄H₁₅F N₄O₂S
- Molecular Weight : 320.36 g/mol
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of specific enzyme pathways or receptor interactions.
Therapeutic Applications
- Anticancer Activity : Preliminary studies have suggested that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies.
- Anti-inflammatory Effects : The presence of the sulfonamide group indicates potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Development
Targeting Inflammatory and Infectious Diseases:
N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory and infectious diseases. Its structural features allow it to interact effectively with biological targets, potentially leading to the development of novel therapeutic agents.
Case Study:
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for further development into anti-inflammatory drugs. For instance, studies have shown that modifications to the isoxazole moiety can enhance bioactivity while reducing side effects, which is crucial for patient compliance and treatment efficacy.
Organic Synthesis
Creation of Complex Molecules:
This compound is utilized in organic chemistry for synthesizing complex molecules. It allows researchers to explore new chemical pathways and develop innovative materials. The unique combination of thienyl and isoxazol moieties provides a versatile scaffold for creating diverse chemical entities.
Applications in Synthesis:
Researchers have successfully employed this compound in multi-step synthesis processes. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Material Science
Development of Advanced Materials:
In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances properties like durability, thermal stability, and resistance to environmental factors.
Research Findings:
Studies have demonstrated that polymers derived from this compound exhibit improved mechanical properties compared to traditional materials. This enhancement is attributed to the unique interactions facilitated by the thienyl and isoxazole groups within the polymer structure.
Agricultural Chemistry
Formulation of Agrochemicals:
this compound finds applications in agricultural chemistry, particularly in the formulation of effective pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pests or diseases.
Impact on Crop Protection:
Research has shown that formulations containing this compound can enhance pest resistance while minimizing environmental impact. The specificity of action helps reduce non-target effects, which is a significant concern in modern agriculture.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Sulfonylation : Introduce the sulfonyl group using 4-fluorobenzylamine and sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions .
Vinyl coupling : Employ Heck or Wittig reactions to form the (E)-configured vinyl bridge, using palladium catalysts or phosphorous ylides .
Isoxazole ring formation : Cyclize precursors via [3+2] cycloaddition with nitrile oxides .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–60°C) to suppress side reactions .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm substituent positions (e.g., vinyl protons at δ 6.5–7.5 ppm, isoxazole methyl at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Strategy : Synthesize analogs with modified substituents (e.g., replacing 4-fluorobenzyl with other aryl groups) and test against target enzymes (e.g., kinases, proteases).
- Assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC determination .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites .
- Data interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with potency .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Root causes : Variability in assay conditions (e.g., pH, co-solvents) or compound purity.
- Resolution :
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Re-synthesize the compound under standardized protocols and retest .
Publish raw data (e.g., dose-response curves) for transparency .
Q. What methodologies are suitable for investigating the compound’s mechanism of action in vivo?
- Pharmacokinetics : Administer via IV/oral routes in rodent models; quantify plasma levels using LC-MS/MS .
- Target engagement : Use PET tracers or fluorescent probes derived from the compound to image tissue distribution .
- Toxicity screening : Perform histopathology and serum biomarker analysis (e.g., ALT/AST for hepatotoxicity) .
Q. How can the compound be modified for materials science applications (e.g., organic semiconductors)?
- Functional group engineering : Introduce π-conjugated extensions (e.g., thiophene oligomers) to enhance charge transport .
- Crystallography : Analyze single-crystal X-ray structures to assess packing efficiency and intermolecular interactions (e.g., S···π contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
